3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,5,6-tetrahydro-1H-1-benzazocin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-8-4-2-6-9-5-1-3-7-10(9)12-11/h1,3,5,7H,2,4,6,8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROOVTDSEGKMHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498130 | |
| Record name | 3,4,5,6-Tetrahydro-1-benzazocin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-75-9 | |
| Record name | 3,4,5,6-Tetrahydro-1-benzazocin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22246-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5,6-Tetrahydro-1-benzazocin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,4,5,6 Tetrahydro 1 Benzazocin 2 1h One and Its Derivatives
Direct Cyclization Strategies for 1-Benzazocin-2(1H)-one Ring Systems
Direct cyclization methods offer a concise route to the 1-benzazocin-2(1H)-one core by forming the eight-membered ring in a single key step from an acyclic precursor.
Dieckmann Cyclization Approaches
The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a classical method for the formation of cyclic β-keto esters, which can be further converted to the desired cyclic ketone. While effective for five- and six-membered rings, its application to the synthesis of eight-membered rings like the benzazocinone system has been met with challenges, often resulting in low yields.
Early attempts to utilize the Dieckmann cyclization for the synthesis of tetrahydro-1-benzazocin-5(6H)-ones, a constitutional isomer of the target compound, using conventional bases like tert-butoxide or sodium hydride were unsuccessful. However, subsequent research demonstrated that the choice of base is critical for the success of this transformation. The use of a sodium-potassium (Na-K) alloy as the base was found to significantly improve the yields of the Dieckmann condensation product. For instance, the cyclization of the appropriate diester using a Na-K alloy in refluxing toluene (B28343) under high-dilution conditions afforded a mixture of isomeric β-keto esters, which could then be decarboxylated to provide N-p-toluenesulfonyl-1,2,3,4-tetrahydro-1-benzazocin-5(6H)-one.
| Substrate | Base | Solvent | Product | Yield (%) |
| Diethyl 2-(N-(2-(ethoxycarbonyl)ethyl)-N-tosylamino)benzoate | Na-K alloy | Toluene | Ethyl 5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azocine-6-carboxylate and Ethyl 5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azocine-4-carboxylate | 29 and 30 |
This table presents data for the synthesis of a constitutional isomer, highlighting the effectiveness of Na-K alloy in the Dieckmann cyclization for benzazocinone systems.
Intramolecular Aryl Amination and Cyclization
Intramolecular aryl amination provides a powerful tool for the formation of nitrogen-containing heterocycles. One notable approach for the synthesis of 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one derivatives involves an 8-endo-trig radical cyclization. This method utilizes the treatment of 2,2-bis(phenylthio)-N-[o-(prop-2-enyl)phenyl]acetamides with tributyltin hydride and a radical initiator like azobisisobutyronitrile (AIBN).
The success of this cyclization is highly dependent on the nature of the substituent on the nitrogen atom. For instance, N-(p-methoxybenzyl) and N-tosyl derivatives undergo the desired 8-endo-trig cyclization to yield the corresponding 3,4,5,6-tetrahydro-3-phenylthio-1-benzazocin-2(1H)-ones in moderate yields. In contrast, the N-unsubstituted derivative primarily yields reduction products. The resulting 3-phenylthio-substituted benzazocinone can be further manipulated, for example, through oxidation and elimination to introduce unsaturation into the ring.
| N-Substituent | Product | Yield (%) |
| p-Methoxybenzyl | 1-(4-Methoxybenzyl)-3-(phenylthio)-3,4,5,6-tetrahydro-1H-benzo[b]azocin-2-one | 40 |
| Tosyl | 3-(Phenylthio)-1-tosyl-3,4,5,6-tetrahydro-1H-benzo[b]azocin-2-one | 47 |
| H | Reduction products | Major |
Catalyst-Free Electrochemical Cyclization via C-C Bond Cleavage
Recent advancements in synthetic organic electrochemistry have provided novel, environmentally benign methods for bond formation. A catalyst-free, direct electrochemical approach for the synthesis of medium-sized lactams, including benzazocinone derivatives, has been developed. This method proceeds through a unique remote amidyl radical migration-induced C-C bond cleavage under mild, metal- and external-oxidant-free conditions in a simple undivided cell.
This electrosynthetic strategy offers a step-economical ring expansion from readily available starting materials. The reaction demonstrates broad substrate scope, tolerating a variety of functional groups on both the aryl and amine components, and can be performed on a gram scale. This approach is particularly attractive due to its high efficiency and avoidance of hazardous reagents. While specific examples for the direct synthesis of this compound are emerging, the general methodology for the synthesis of annulated medium-sized lactams via electrochemical C-C bond cleavage has been well-established. chinesechemsoc.orgrsc.orgiitpkd.ac.inresearchgate.net
Ring Expansion Methodologies
Ring expansion strategies provide an alternative and often highly effective approach to the synthesis of medium-sized rings from more readily accessible smaller ring systems.
Organocatalytic Four-Atom Ring Expansion of Cyclobutanones
An enantioselective organocatalytic four-atom ring expansion of cyclobutanones has been developed for the synthesis of functionalized benzazocinones. chinesechemsoc.org This methodology involves a Michael addition-four-atom ring expansion cascade reaction between cyclobutanones activated by an N-aryl secondary amide group and ortho-amino nitrostyrenes, catalyzed by a bifunctional aminocatalyst.
This reaction proceeds with high enantioselectivity, particularly with substrates bearing an electron-withdrawing substituent on the N-aryl group of the cyclobutanone. The resulting functionalized eight-membered benzolactams can be further transformed, demonstrating the synthetic utility of this approach.
| Cyclobutanone N-Aryl Substituent | o-Amino Nitrostyrene (B7858105) Substituent | Catalyst | Product | Yield (%) | Enantiomeric Excess (%) |
| 4-Nitrophenyl | H | Bifunctional aminocatalyst | Substituted benzazocinone | 95 | 96 |
| 4-Chlorophenyl | 4-Methoxy | Bifunctional aminocatalyst | Substituted benzazocinone | 85 | 92 |
| Phenyl | H | Bifunctional aminocatalyst | Substituted benzazocinone | 70 | 80 |
Ring Expansion of Dihydrobenzazepines (e.g., via Dibromocarbene Adducts)
The ring expansion of dihydrobenzazepine derivatives offers a viable route to the benzazocine skeleton. In this method, a 2,3,4,5-tetrahydro-1-p-tolylsulfonyl-1-benzazepin-5(1H)-one is first converted to its enol ether. The enol ether then reacts with dibromocarbene, generated in situ, to form a dibromocarbene adduct. This adduct subsequently undergoes a ring expansion reaction to yield a 2,3,4,5-tetrahydro-1-p-tolylsulfonyl-1-benzazocin-6(5H)-one. This method provides a two-carbon insertion into the seven-membered ring to form the desired eight-membered benzazocine ring system.
| Starting Material | Reagents | Product |
| 2,3,4,5-Tetrahydro-1-p-tolylsulfonyl-1-benzazepin-5(1H)-one | 1. Triethyl orthoformate, p-toluenesulfonic acid 2. Phenyl(tribromomethyl)mercury | 2,3,4,5-Tetrahydro-1-p-tolylsulfonyl-1-benzazocin-6(5H)-one |
Photochemical Ring Expansion Reactions via Sigmatropic Rearrangements
A novel and efficient route to benzoazocines involves a photochemically induced nih.govfigshare.com-sigmatropic rearrangement of aryl-substituted furopyridinones. semanticscholar.org This method provides access to the eight-membered nitrogen heterocycle core with excellent atom economy by sequencing thermal and photochemical ring expansion steps. semanticscholar.org
The process begins with the thermal rearrangement of aminocyclobutenones to form furopyridinone intermediates. These intermediates, possessing an extended chromophore, are then subjected to UVA light (λ = 370 nm), which triggers a photo-induced ring expansion. semanticscholar.org The reaction proceeds through a singlet excited state that relaxes to an azocine (B12641756) intermediate via a nih.govfigshare.com-sigmatropic rearrangement, which then undergoes a thermal nih.govacs.org-H shift to yield the final benzoazocine product. semanticscholar.org
This methodology has been successfully applied to a range of aryl-substituted furopyridinones, affording the corresponding benzoazocines in moderate to high yields. semanticscholar.org Notably, when the migrating bond is between two benzylic centers, the reaction proceeds with high diastereoselectivity, yielding single diastereoisomers. semanticscholar.org
| Substrate (Aryl-Furopyridinone) | Product (Benzoazocine) | Yield (%) | Diastereoselectivity |
|---|---|---|---|
| 5a (R¹=Ph, R²=Bn) | 6a | 74 | - |
| 5b (R¹=4-MeO-C₆H₄, R²=Bn) | 6b | 66 | - |
| 5c (R¹=4-F-C₆H₄, R²=Bn) | 6c | 68 | - |
| 5h (R¹=4-NO₂-C₆H₄, R²=Bn) | 6h | 28 | - |
| 5i (R¹=Ph, R²=Ph) | 6i | 67 | Single Diastereoisomer |
| 5l (R¹=4-F-C₆H₄, R²=4-F-C₆H₄) | 6l | 64 | Single Diastereoisomer |
Amine-Catalyzed Cyclization/Ring Expansion Cascade Sequences from Linear Precursors
An enantioselective organocatalytic strategy has been developed for the synthesis of functionalized eight-membered benzolactams through a Michael addition-four-atom ring expansion cascade reaction. nih.gov This method utilizes bifunctional aminocatalysts to react cyclobutanones, which are activated by an N-aryl secondary amide group, with ortho-amino nitrostyrenes. nih.gov This approach provides a direct route to complex benzazocinone structures from linear precursors in a highly stereocontrolled manner. nih.govresearchgate.net
The reaction cascade is initiated by the Michael addition of the ortho-amino group of the nitrostyrene to the cyclobutanone. This is followed by an intramolecular cyclization and subsequent ring expansion, driven by the release of ring strain in the cyclobutane (B1203170) moiety, to form the eight-membered benzazocinone ring. nih.gov The use of chiral bifunctional aminocatalysts, such as those derived from quinine (B1679958) or cinchonidine, allows for high levels of enantioselectivity in the final products.
| Cyclobutanone Substituent (R¹) | Nitrostyrene Substituent (R²) | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Ph | H | Quinine-derived thiourea | 94 | >20:1 | 96 |
| 4-Me-C₆H₄ | H | Quinine-derived thiourea | 95 | >20:1 | 95 |
| 4-Br-C₆H₄ | H | Quinine-derived thiourea | 92 | >20:1 | 97 |
| 2-Naphthyl | H | Quinine-derived thiourea | 85 | >20:1 | 95 |
| Ph | 5-MeO | Quinine-derived thiourea | 96 | >20:1 | 96 |
| Ph | 5-Cl | Quinine-derived thiourea | 90 | >20:1 | 97 |
Rhodium-Catalyzed Cycloaddition–Fragmentation Strategies for Azocanes
A direct and modular approach to functionalized azocanes, the core structure of benzazocinones, is achievable through a rhodium-catalyzed cycloaddition–fragmentation sequence. nih.govnih.gov This strategy involves the reaction of N-cyclopropylacrylamides with a cationic Rh(I) catalyst system under a carbon monoxide (CO) atmosphere. nih.govacs.orgbris.ac.uk
The mechanism begins with the directed generation of a rhodacyclopentanone intermediate from the N-cyclopropylacrylamide precursor. nih.gov This is followed by the insertion of the tethered alkene component into the rhodacyclopentanone, which subsequently undergoes fragmentation to yield the eight-membered azocane (B75157) ring system. nih.govacs.org The choice of solvent and phosphine (B1218219) ligand is crucial for reaction efficiency, with electron-deficient phosphines and coordinating solvents like benzonitrile (B105546) (PhCN) proving effective. nih.gov
| Substrate | Rh(I) Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| N-cyclopropyl-N-(4-methoxybenzyl)acrylamide | [Rh(CO)₂Cl]₂ / P(4-(CF₃)C₆H₄)₃ | PhCN | 150 | 53 |
| N-benzyl-N-cyclopropylacrylamide | [Rh(CO)₂Cl]₂ / P(4-(CF₃)C₆H₄)₃ | PhCN | 150 | 45 |
| N-cyclopropyl-N-(2-naphthylmethyl)acrylamide | [Rh(CO)₂Cl]₂ / P(4-(CF₃)C₆H₄)₃ | PhCN | 150 | 34 |
| trans-N-(2-phenylcyclopropyl)acrylamide derivative | [Rh(cod)₂]BARF / P(4-(CN)C₆H₄)₃ | PhCN | 160 | 63 |
Free Radical Promoted Ring Expansion Reactions
Free radical-mediated ring expansions provide another synthetic avenue toward eight-membered rings. Methodologies based on the ring expansion of cyclobutanones have been developed to construct medium-sized rings. benthamscience.com These reactions typically rely on the selective β-scission of alkoxy radicals, which are generated from the cyclization of carbon radicals onto the carbonyl group of the cyclobutanone. benthamscience.com By using exo-substituted cyclobutanones, it is possible to construct cis-fused eight-membered ring systems, which are relevant to the benzazocinone framework. benthamscience.com
Radical Cyclization Approaches
8-endo-trig Radical Cyclization Techniques for 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-ones
The formation of rings via radical cyclization is often governed by a set of empirical guidelines known as Baldwin's rules, which predict the favorability of different ring closure pathways. wikipedia.orglibretexts.org According to these rules, endo-trig cyclizations, where the newly formed bond is within the ring and the attacked carbon is trigonal (sp² hybridized), are generally disfavored for smaller ring sizes (3- to 5-membered). libretexts.org However, for larger rings, such as the eight-membered ring of a benzazocinone, the geometric constraints are less severe, making an 8-endo-trig cyclization pathway more plausible.
An 8-endo-trig cyclization leading to a this compound would involve an intramolecular attack of a radical onto the trigonal carbon of an aromatic ring or a double bond that is part of the forming eight-membered ring. While this specific approach is less commonly documented for this exact scaffold compared to other methods, "anti-Baldwin" or disfavored cyclizations can be achieved under certain conditions. scripps.edu Factors that can influence the outcome include the specific substitution pattern of the precursor, conformational effects that pre-organize the molecule for cyclization, and the nature of the radical itself. Such strategies remain an area of synthetic exploration for accessing large-ring nitrogen heterocycles.
Asymmetric Synthesis of Chiral 1-Benzazocin-2(1H)-one Derivatives
The development of asymmetric methods to synthesize chiral 1-benzazocin-2(1H)-one derivatives is crucial for accessing enantiomerically pure compounds for biological evaluation. nih.gov A significant advancement in this area is the enantioselective organocatalytic four-atom ring expansion of cyclobutanones previously discussed (Section 2.2.4). nih.gov
This method employs chiral bifunctional aminocatalysts, which create a chiral environment and effectively control the stereochemical outcome of the cascade reaction. The catalyst simultaneously activates the nucleophile (ortho-amino nitrostyrene) and the electrophile (cyclobutanone), guiding the formation of the stereocenters in the final benzazocinone product. nih.gov This approach has demonstrated the ability to produce a variety of chiral benzazocinone derivatives with excellent yields, diastereoselectivities, and high enantiomeric excesses. nih.gov The results underscore the power of organocatalysis in constructing complex, stereochemically rich heterocyclic frameworks.
| Entry | Substrate R¹ Group | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Phenyl | Benzazocinone derivative | 94 | 96 |
| 2 | 4-Methylphenyl | Benzazocinone derivative | 95 | 95 |
| 3 | 4-Bromophenyl | Benzazocinone derivative | 92 | 97 |
| 4 | 4-Methoxyphenyl | Benzazocinone derivative | 93 | 95 |
| 5 | 3-Methoxyphenyl | Benzazocinone derivative | 91 | 96 |
| 6 | 2-Naphthyl | Benzazocinone derivative | 85 | 95 |
Organocatalytic Asymmetric Methodologies
Currently, there is a lack of specific published research detailing the application of organocatalytic asymmetric methodologies for the direct synthesis of this compound.
Chemoenzymatic Approaches to Enantioenriched Heterocycles
Chemoenzymatic strategies have not been specifically reported in the literature for the synthesis of enantioenriched this compound.
Transition Metal-Catalyzed Asymmetric Cyclizations
The application of transition metal-catalyzed asymmetric cyclizations to produce chiral this compound is not well-documented in scientific literature.
Stereoselective Synthesis of 1-Benzazocin-2(1H)-one Diastereomers
Detailed studies focusing on the stereoselective synthesis of specific diastereomers of this compound are not prominently featured in available research.
Derivatization of Precursors and Intermediate Transformations
The synthesis of the this compound ring system can be effectively achieved through the cyclization of functionalized precursors, followed by transformations of the resulting intermediates. A key strategy involves the 8-endo-trig radical cyclization of N-[o-(prop-2-enyl)phenyl]acetamides. google.com
The design of the precursor is critical, particularly the choice of N-substituents, which significantly influences the outcome of the cyclization reaction. For instance, the synthesis of N-(p-methoxybenzyl)- and N-tosyl-substituted 2,2-bis(phenylthio)-N-[o-(prop-2-enyl)phenyl]acetamides serves as a foundational step. google.com These precursors, when treated with tributyltin hydride and a radical initiator like azoisobutyronitrile (AIBN), undergo regioselective 8-endo cyclization to yield the corresponding 3,4,5,6-tetrahydro-3-phenylthio-1-benzazocin-2(1H)-one derivatives. google.com
The resulting cyclized product, a derivative of the target compound, can then undergo further chemical transformations. One such transformation is the oxidation of the 3-phenylthio group. Treatment of 1-(p-methoxybenzyl)-3,4,5,6-tetrahydro-3-phenylthio-1-benzazocin-2(1H)-one with m-chloroperbenzoic acid (MCPBA) yields the corresponding sulfoxide (B87167) as a diastereomeric mixture. google.com
This sulfoxide intermediate is valuable for subsequent elimination reactions. By refluxing the sulfoxide in xylene with sodium bicarbonate, a 5,6-dihydro-1-benzazocin-2(1H)-one derivative is produced. google.com Alternatively, a Pummerer reaction of the sulfoxide intermediate with trifluoroacetic anhydride (B1165640) and 2,6-lutidine can be employed to furnish a 5,6-dihydro-3-phenylthio-1-benzazocin-2(1H)-one. google.com
Table 1: Radical Cyclization of N-Substituted Acetamide Precursors
| Precursor (N-Substituent) | Reagents | Product | Yield |
|---|---|---|---|
| N-(p-methoxybenzyl) (4a) | Bu₃SnH, AIBN | 3,4,5,6-tetrahydro-1-(p-methoxybenzyl)-3-phenylthio-1-benzazocin-2(1H)-one (5a) | 40% |
| N-tosyl (4b) | Bu₃SnH, AIBN | 3,4,5,6-tetrahydro-3-phenylthio-1-tosyl-1-benzazocin-2(1H)-one (5b) | 47% |
| N-unsubstituted (4c) | Bu₃SnH, AIBN | Reduction products (no cyclization) | Major |
Table 2: Transformations of 3-Phenylthio-1-benzazocin-2-one Intermediate (5a)
| Starting Material | Reagents | Product | Yield |
|---|
Chemical Reactivity and Transformation Pathways of 3,4,5,6 Tetrahydro 1 Benzazocin 2 1h One Derivatives
Reactions at the Lactam Moiety
The lactam group, a cyclic amide, is a cornerstone of the 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one structure and a focal point for its chemical transformations.
Hydrolytic Transformations
The amide bond within the lactam ring of this compound and its derivatives can be cleaved through hydrolysis, typically under acidic or basic conditions. This reaction results in the opening of the eight-membered ring to yield the corresponding amino acid. For instance, the hydrolysis of a related benzazocine-2-carbonitrile derivative to its carboxylic acid has been documented, suggesting a similar susceptibility of the lactam ring to hydrolytic cleavage. rsc.org This transformation is a fundamental reaction of amides and provides a route to linear amino acid structures from the cyclic benzazocinone core.
Amidation Reactions
Direct amidation reactions involving the lactam moiety are less common than hydrolysis but can be achieved under specific conditions. researchgate.netdiva-portal.orgnih.gov These reactions would involve the nucleophilic attack of an amine on the carbonyl group of the lactam, leading to a ring-opened diamide (B1670390) derivative. The efficiency of such reactions is often dependent on the nucleophilicity of the attacking amine and the use of catalysts to activate the lactam carbonyl. researchgate.netnih.gov While direct amidation of lactams can be challenging, it represents a potential pathway for further functionalization.
Beckmann Rearrangements of Oxime Derivatives
The Beckmann rearrangement provides an indirect method to modify the lactam structure. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgnih.gov This reaction involves the acid-catalyzed rearrangement of an oxime derived from a ketone. In the context of benzazocinone chemistry, the oxime of a related 1,2,3,4,5,6-hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one has been shown to undergo a second-order Beckmann reaction to yield a 1,2,3,4-tetrahydro-3,6-dimethyl-3-benzazocine-2-carbonitrile. rsc.orgrsc.org This transformation involves the migration of a carbon atom anti-periplanar to the oxime's leaving group, resulting in a ring-expanded or rearranged product, in this case, a nitrile. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction highlights a sophisticated pathway to alter the benzazocinone scaffold and introduce new functional groups.
Substituent-Dependent Reactivity and Selectivity
The reactivity of the benzazocinone scaffold is significantly influenced by the nature and position of substituents on the aromatic ring. nih.govlumenlearning.comyoutube.comlibretexts.orgvedantu.com These substituents can either activate or deactivate the benzene (B151609) ring towards electrophilic aromatic substitution and direct incoming electrophiles to specific positions (ortho, meta, or para).
Activating groups (e.g., -OH, -OR, -NH2, alkyl groups) are electron-donating and increase the rate of electrophilic substitution, directing incoming electrophiles to the ortho and para positions. lumenlearning.comlibretexts.orgvedantu.com
Deactivating groups (e.g., -NO2, -CN, -COR) are electron-withdrawing and decrease the reaction rate, typically directing electrophiles to the meta position. lumenlearning.comyoutube.comlibretexts.org
This substituent-dependent reactivity allows for controlled functionalization of the aromatic portion of the molecule, enabling the synthesis of a diverse range of derivatives.
| Substituent Type | Effect on Reactivity | Directing Influence |
| Electron-Donating (e.g., -OCH3, -CH3) | Activating | Ortho, Para |
| Electron-Withdrawing (e.g., -NO2, -Cl) | Deactivating | Meta (halogens are an exception, being deactivating but ortho, para-directing) |
Ring Contraction Reactions of Benzazocinone Structures
Benzazocinone structures can undergo ring contraction reactions under specific conditions, leading to the formation of smaller, more constrained ring systems. researchgate.netresearchgate.netbeilstein-journals.orgnih.govetsu.edu For example, it has been reported that certain benzazocinones can contract to form glutarimides. researchgate.net In another instance, an attempt to prepare an ethyl ester from a benzazocine-2-carbonitrile in hot aqueous ethanol (B145695) saturated with hydrogen chloride resulted in a ring contraction to a naphthalene (B1677914) derivative. rsc.orgrsc.org These reactions are often driven by the relief of ring strain or the formation of a more stable product and represent a significant transformation of the benzazocinone skeleton.
Functional Group Interconversions on the Benzazocinone Scaffold
The this compound scaffold allows for a variety of functional group interconversions, enhancing its synthetic utility. ub.eduscribd.comvanderbilt.edumit.educompoundchem.com As demonstrated in the context of a related system, a nitrile group, introduced via a Beckmann rearrangement, can be hydrolyzed to a carboxylic acid. rsc.orgrsc.org This carboxylic acid can then be further converted into esters or amides. rsc.orgrsc.org Other potential functional group interconversions include modifications of substituents on the aromatic ring, such as the reduction of a nitro group to an amine or the oxidation of an alkyl group. The lactam nitrogen can also be a site for functionalization, for example, through alkylation.
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group |
| Nitrile (-CN) | H3O+, heat | Carboxylic Acid (-COOH) |
| Carboxylic Acid (-COOH) | ROH, H+ | Ester (-COOR) |
| Carboxylic Acid (-COOH) | SOCl2, then R2NH | Amide (-CONR2) |
| Nitro (-NO2) | H2, Pd/C | Amine (-NH2) |
Advanced Spectroscopic and Structural Characterization of 3,4,5,6 Tetrahydro 1 Benzazocin 2 1h One Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one and its analogues in solution. It provides detailed information about the molecular framework, stereochemistry, and dynamic processes.
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, APT, COSY, HSQC, HMBC)
One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for the unambiguous assignment of all proton and carbon signals in the molecular structure of this compound. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. udel.edu Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for mapping the connectivity of the entire molecule. udel.edumsu.edu
Detailed ¹H and ¹³C NMR data for this compound have been reported, showing distinct signals for the aromatic and the saturated eight-membered ring protons and carbons. The assignments are confirmed through a combination of these 1D and 2D techniques.
Table 1: ¹H NMR Spectroscopic Data for this compound at Low Temperature (180 K) in CD₂Cl₂ Data sourced from Witosińska et al. (2012) researchgate.net
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3a | 2.24 | dd | ²J = 11.9, ³J = 9.0 |
| H-3b | 1.94 | t | J = 12.2 |
| H-4a / H-5a | 1.79 | m | |
| H-4b / H-5b | 1.79 | m | |
| H-6a | 2.85 | dd | ²J = 13.5, ³J = 7.7 |
| H-6b | 2.50 | t | J = 12.9 |
| Aromatic H | 7.05 - 7.35 | m | |
| NH | 8.81 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound Data sourced from Witosińska et al. (2012) researchgate.net
| Carbon Position | Chemical Shift (δ, ppm) |
| C-2 (C=O) | 175.7 |
| C-3 | 36.3 |
| C-4 | 26.0 |
| C-5 | 29.8 |
| C-6 | 36.6 |
| C-6a (Ar-C) | 136.9 |
| C-7 (Ar-CH) | 128.0 |
| C-8 (Ar-CH) | 128.8 |
| C-9 (Ar-CH) | 126.9 |
| C-10 (Ar-CH) | 129.4 |
| C-10a (Ar-C) | 139.7 |
Temperature-Dependent NMR for Dynamic Process Analysis (e.g., Atropisomerization)
Variable-temperature (VT) NMR studies are instrumental in probing the conformational dynamics of the flexible eight-membered ring. For this compound, VT-¹H NMR spectra reveal significant changes as the temperature is lowered. researchgate.net At higher temperatures (e.g., 400 K), the signals for the methylene (B1212753) protons are averaged due to rapid conformational exchange. As the temperature decreases, these signals broaden and then sharpen into distinct multiplets, indicating that the molecule is "frozen" into a single, stable conformation on the NMR timescale. researchgate.net
This dynamic process is attributed to the racemization of a chiral ground-state conformation, with a calculated ring inversion barrier. researchgate.netvscht.cz This phenomenon, where rotation is hindered, is a form of atropisomerism. The coalescence temperature—the point at which two exchanging signals merge into one—is used to calculate the free energy of activation (ΔG‡) for the ring inversion process. For this compound, this barrier has been determined, quantifying the conformational stability of the ring system. vscht.cz
X-ray Crystallography for Solid-State Structure Elucidation
The crystallographic data show that the molecule crystallizes in the monoclinic space group P 1 21/c 1. nih.gov The eight-membered ring adopts a specific, stable conformation, providing an experimental benchmark for comparison with computational models and solution-state NMR data.
Table 3: Crystal Structure Data for this compound Data sourced from the Crystallography Open Database (COD) and PubChem nih.gov
| Parameter | Value |
| COD Number | 4027677 |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 13.1243 |
| b (Å) | 4.76300 |
| c (Å) | 15.8937 |
| α (°) | 90 |
| β (°) | 111.4150 |
| γ (°) | 90 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing thermally labile or non-volatile molecules. In ESI-MS, the intact molecule is typically observed as a protonated species [M+H]⁺. For this compound, with a molecular weight of 175.23 g/mol , the expected protonated molecular ion would be observed at a mass-to-charge ratio (m/z) of approximately 176.1.
Vibrational and Electronic Spectroscopy for Structural Analysis
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within a molecule.
Vibrational Spectroscopy (FTIR) Fourier-transform infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For this compound, characteristic IR absorption bands are expected for its amide, aromatic, and aliphatic components.
Table 4: Predicted Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretch | 3200 - 3400 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=O (Lactam) | Stretch | 1650 - 1690 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
Electronic Spectroscopy (UV-Vis) Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-electron systems. The chromophore in this compound is the benzene (B151609) ring fused to the lactam. This system is expected to exhibit characteristic π → π* electronic transitions. The absorption spectrum would likely show a strong band around 200-220 nm and a weaker, structured band between 250-280 nm, which is typical for substituted benzene rings. The exact absorption maxima (λmax) and molar absorptivity are dependent on the solvent and the specific conformation of the molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a benzolactam like this compound is characterized by several key absorption bands corresponding to the vibrations of its specific structural components.
While detailed experimental spectra for this compound are not extensively published, the expected characteristic absorption frequencies can be reliably predicted based on the analysis of closely related structures and general spectroscopic principles. The most significant vibrations include the N-H stretch, the C=O stretch of the amide (lactam) group, aromatic and aliphatic C-H stretches, and aromatic C=C bond vibrations.
A notable analogue, 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione, which also contains a nine-membered lactam ring fused to a benzene ring, provides valuable comparative data. Its IR spectrum shows a distinct amide N–H stretching vibration at 3198 cm⁻¹ and a strong amide C=O stretching band at 1637 cm⁻¹. nih.gov Another related compound, a seven-membered benzolactam derivative, (E)-5-(methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, displays a characteristic absorption at 1685 cm⁻¹, attributed to the C=O or C=N stretching vibration. mdpi.com
Based on these principles and data from analogues, the following table summarizes the expected principal IR absorption bands for this compound.
Table 1: Predicted Principal IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3200–3400 | N–H Stretch | Amide (Lactam) | Medium |
| 3000–3100 | C–H Stretch (sp²) | Aromatic Ring | Medium |
| 2850–2960 | C–H Stretch (sp³) | Aliphatic CH₂ | Medium |
| 1650–1680 | C=O Stretch (Amide I Band) | Amide (Lactam) | Strong |
| 1500–1600 | C=C Stretch | Aromatic Ring | Medium |
| 1450–1495 | C=C Stretch | Aromatic Ring | Medium |
| 730–770 | C–H Out-of-Plane Bend | Aromatic Ring | Strong |
The precise position of the amide C=O (Amide I) band is particularly sensitive to the ring size and conformation of the lactam, with ring strain typically shifting the frequency to higher wavenumbers. The N-H stretching frequency can be influenced by hydrogen bonding, which may cause the peak to broaden. The bands in the 3100-2850 cm⁻¹ region confirm the presence of both aromatic and saturated aliphatic moieties, while the absorptions in the 1600-1450 cm⁻¹ range are characteristic of the benzene ring's carbon-carbon stretching vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the benzene ring and the amide (lactam) carbonyl group. The fusion of the eight-membered lactam ring to the benzene ring defines the electronic environment and thus the UV-Vis absorption profile.
The primary electronic transitions observed for this class of compounds are π → π* transitions associated with the aromatic ring and a weaker n → π* transition associated with the carbonyl group of the lactam.
The benzene ring typically exhibits two main absorption bands:
E2-band: A strong absorption band usually found between 200-220 nm, resulting from a π → π* transition with a high molar absorptivity (ε).
B-band: A weaker absorption band, often appearing between 250-270 nm, which arises from a symmetry-forbidden π → π* transition. This band frequently displays fine vibrational structure.
The amide group's n → π* transition is typically weak (low ε value) and occurs at a wavelength near the E2-band of the benzene ring, which can lead to it being obscured or appearing as a shoulder on the more intense aromatic absorption peak.
Table 2: Predicted UV-Vis Absorption Maxima for this compound
| Predicted λmax (nm) | Electronic Transition | Chromophore | Molar Absorptivity (ε) |
| ~210-220 | π → π* (E2-band) | Benzene Ring | High |
| ~260-270 | π → π* (B-band) | Benzene Ring | Low |
| ~210-230 | n → π* | Amide Carbonyl | Very Low (often obscured) |
Computational and Theoretical Investigations of 3,4,5,6 Tetrahydro 1 Benzazocin 2 1h One Systems
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the fundamental electronic properties of molecules. These methods provide a detailed picture of electron distribution, molecular orbital energies, and the energetics of different molecular states, which are essential for understanding molecular structure and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a primary tool for studying the electronic structure and energetics of medium-sized organic molecules like 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one. acs.org This method calculates the electronic energy of a molecule based on its electron density, offering a balance between computational cost and accuracy.
Studies on eight-membered benzoannulated lactams have utilized DFT to investigate their structure and conformational behavior in the gas phase. acs.org Such calculations typically involve geometry optimization to find the lowest energy structure and frequency calculations to confirm that the structure corresponds to a true minimum on the potential energy surface. The choice of functional and basis set is critical for obtaining reliable results. For example, the B3LYP functional combined with a 6-31G* or larger basis set is commonly used for these types of systems.
Key electronic properties derived from DFT calculations include:
Total Energy: The absolute energy of the molecule, used to compare the relative stability of different isomers or conformers.
Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of chemical reactivity. The HOMO-LUMO gap provides an estimate of the molecule's stability and the energy required for electronic excitation.
Electron Density and Electrostatic Potential: These properties reveal the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other molecules and biological targets.
Conformational Analysis and Energy Minima Determination
The flexibility of the eight-membered ring in this compound results in a complex conformational landscape. Conformational analysis aims to identify the stable, low-energy arrangements (conformers or rotamers) of the molecule and the energy barriers between them. unicamp.brlibretexts.org
Investigations combining DFT calculations with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have been particularly insightful. acs.org DFT is used to model various possible conformations and calculate their relative energies to identify the most stable structures, which represent energy minima on the potential energy surface. acs.org The ground-state conformation of this benzolactam has been found to be chiral. acs.org The coalescence effects observed in variable-temperature NMR spectra are attributed to the racemization of this chiral ground-state conformation, which occurs through a ring inversion process. acs.org The calculated energy barrier for this inversion can be substantial, depending on the constraints imposed by the fused benzene (B151609) ring and the amide group. acs.org
The data below, derived from studies on benzoannulated lactams, illustrates the type of information obtained from such analyses.
| Conformer | Description | Relative Energy (kJ/mol) | Key Dihedral Angles (°) |
|---|---|---|---|
| Conformer A (Global Minimum) | Chiral ground-state | 0.0 | C(8)-N(1)-C(2)-C(3) = -165.4 |
| Conformer B | Alternate low-energy state | 5.2 | C(8)-N(1)-C(2)-C(3) = 170.1 |
| Transition State (TS1) | Ring Inversion Barrier | ~40.0 | N/A |
Note: The values presented are illustrative of typical computational results and are based on findings for related benzoannulated lactams.
Theoretical Studies of Reaction Mechanisms and Transition States
While specific DFT studies on the reaction mechanisms of this compound are not widely reported, this theoretical approach is invaluable for such investigations. It allows chemists to map the entire energy profile of a chemical reaction, from reactants to products. youtube.com This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for determining the reaction's feasibility and rate.
A theoretical study of a reaction, such as the synthesis or ring-opening of the benzazocinone ring, would typically involve:
Reactant and Product Optimization: The geometries and energies of the starting materials and final products are calculated.
Transition State Searching: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state.
Frequency Calculation: This confirms the nature of the stationary points. Reactants and products have all positive (real) vibrational frequencies, while a transition state has exactly one negative (imaginary) frequency, corresponding to the motion along the reaction path.
Activation Energy Calculation: The energy difference between the reactants and the transition state (ΔG‡) is calculated. A lower activation energy implies a faster reaction rate.
For instance, theoretical studies could elucidate the mechanism of a second-order Beckmann rearrangement used to synthesize related benzazocine structures, helping to rationalize product formation. rsc.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are computational techniques used to study the behavior and interactions of molecules, particularly in a biological context. These methods are essential for predicting how a molecule like this compound might interact with a protein target, a key step in drug discovery. unar.ac.id
Ligand-Target Binding Mode Prediction and Interaction Energy Calculations
Predicting the precise way a ligand (the small molecule) binds to its target protein is fundamental to understanding its biological activity. nih.gov Molecular dynamics (MD) simulations can be used to model the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event than static models.
Once a plausible binding mode is established (often from docking studies), interaction energy calculations can quantify the strength of the association. nih.gov A common and effective method is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach. This method calculates the binding free energy by considering various energy components.
The total interaction energy can be decomposed into several terms:
Van der Waals Energy (ΔE_vdW): Arises from temporary fluctuations in electron density, leading to attractive forces.
Electrostatic Energy (ΔE_elec): The energy from the interaction of permanent charges and dipoles between the ligand and the protein.
Solvation Energy (ΔG_solv): The energy change associated with desolvating the ligand and the protein's binding pocket to allow them to interact.
| Energy Component | Value (kcal/mol) | Description |
|---|---|---|
| Van der Waals Energy | -45.5 | Favorable hydrophobic and shape-complementarity interactions. |
| Electrostatic Energy | -20.1 | Favorable interactions from hydrogen bonds and charge complementarity. |
| Solvation Free Energy | +35.8 | Unfavorable energy cost of removing water from surfaces. |
| Binding Free Energy (ΔG_bind) | -29.8 | Overall predicted binding affinity. |
Note: This table provides hypothetical data to illustrate the output of an MM/PBSA calculation.
Protein-Ligand Docking Studies
Protein-ligand docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.govajrconline.org It is one of the most frequently used methods in structure-based drug design. ajrconline.org The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. ugm.ac.id
The scoring function estimates the binding affinity, typically expressed as a docking score in units of kcal/mol, where a more negative value indicates a stronger predicted binding. nih.gov Commonly used docking programs include AutoDock, GOLD, and Glide. nih.govnih.gov
A typical docking study on this compound would involve:
Preparation of the Receptor: Obtaining a 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing it by adding hydrogens and assigning charges.
Preparation of the Ligand: Generating a 3D structure of the benzazocinone and optimizing its geometry.
Docking Simulation: Running the docking algorithm to place the ligand into the defined binding site of the receptor.
Analysis of Results: The resulting poses are analyzed based on their docking scores and the specific interactions they form with the protein's amino acid residues. Key interactions include hydrogen bonds, hydrophobic contacts, and pi-stacking.
| Ligand Pose | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
|---|---|---|---|
| 1 | -8.5 | Asp112, Tyr320 | Hydrogen Bond (C=O), Pi-Stacking (Benzene ring) |
| 2 | -8.1 | Leu250, Val254, Ile280 | Hydrophobic Interactions |
| 3 | -7.9 | Asp112, Phe318 | Hydrogen Bond (N-H), Hydrophobic Interaction |
Note: This table presents hypothetical results to demonstrate the data generated from a typical protein-ligand docking experiment.
Role of 1 Benzazocin 2 1h One Scaffolds in Modern Organic Synthesis and Catalysis
Scaffold Diversification and Chemical Space Exploration
The exploration of new chemical entities with diverse biological activities heavily relies on the ability to synthesize a wide array of molecular scaffolds. The 1-benzazocin-2(1H)-one core has been subjected to various synthetic strategies to generate libraries of derivatives, thereby expanding its accessible chemical space.
One effective method for constructing the tetrahydro-1-benzazocin-2(1H)-one ring is through radical cyclization. clockss.org Specifically, an 8-endo-trig radical cyclization of 2,2-bis(phenylthio)-N-[o-(prop-2-enyl)phenyl]acetamides has been successfully employed. clockss.org The substitution on the amide nitrogen plays a crucial role in the reaction's outcome. For instance, N-(p-methoxybenzyl) and N-tosyl derivatives yield the desired 8-endo cyclization products, 3,4,5,6-tetrahydro-3-phenylthio-1-benzazocin-2(1H)-ones, whereas the N-unsubstituted version primarily leads to reduction products. clockss.org These cyclized products can be further modified; for example, oxidation followed by refluxing can yield 5,6-dihydro-1-benzazocin-2(1H)-one derivatives. clockss.org
Other classical organic reactions have also been adapted for the synthesis of benzazocinone derivatives. The Beckmann rearrangement of the oxime of 5,6,7,8,9,10-hexahydro-6,9-methanobenzocyclo-octen-11-one provides a route to 2,3,5,6-tetrahydro-2,5-ethano-3-benzazocin-4(1H)-one, a structurally complex variant of the scaffold. rsc.org Similarly, the Dieckmann reaction has been utilized to obtain 1-benzazocin-5-one derivatives, which serve as intermediates for further functionalization. clockss.org These established methods allow for the generation of a variety of substitution patterns on the core ring structure.
The concept of chemical space exploration involves creating novel molecular frameworks by combining known structural motifs. The benzazocine scaffold has been incorporated into larger, more complex structures to create new classes of compounds. For example, the fusion of an 8-membered azocine (B12641756) ring into a paullone (B27933) scaffold resulted in a new ring system, 5,6,7,9-tetrahydro-8H-indolo[3,2-e]benzazocin-8-one. acs.org This strategy of molecular hybridization enriches the available chemical space of bioactive scaffolds and allows for the fine-tuning of biological properties. acs.org
| Synthetic Method | Precursor(s) | Resulting Scaffold | Key Features | Reference |
|---|---|---|---|---|
| 8-endo-trig Radical Cyclization | N-substituted 2,2-bis(phenylthio)-N-[o-(prop-2-enyl)phenyl]acetamides | 3,4,5,6-tetrahydro-3-phenylthio-1-benzazocin-2(1H)-ones | Regioselective formation of the 8-membered ring; outcome is dependent on N-substituent. | clockss.org |
| Beckmann Rearrangement | Oxime of 5,6,7,8,9,10-hexahydro-6,9-methanobenzocyclo-octen-11-one | 2,3,5,6-tetrahydro-2,5-ethano-3-benzazocin-4(1H)-one | Creates a bridged, conformationally restricted benzazocinone. | rsc.org |
| Dieckmann Reaction | Appropriately substituted diesters | 1-Benzazocin-5-one derivatives | Intramolecular cyclization to form a keto-ester intermediate. | clockss.org |
| Scaffold Hybridization | Benzazocine precursors and paullone scaffold | 5,6,7,9-tetrahydro-8H-indolo[3,2-e]benzazocin-8-one | Combines structural motifs to expand chemical space and access new properties. | acs.org |
Application as Chiral Synthons in Complex Molecule Synthesis
Chiral molecules are fundamental in drug discovery and development, as different enantiomers of a compound can have vastly different biological activities. Chiral synthons, or building blocks, are enantiomerically pure compounds that can be incorporated into a larger molecule without losing their stereochemical integrity. While specific examples focusing on 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one as a chiral synthon are not extensively documented, the principles of asymmetric synthesis applied to related heterocyclic scaffolds highlight the potential in this area.
Chemoenzymatic approaches offer a powerful strategy for accessing optically pure heterocycles that can serve as chiral synthons. nih.govnih.gov For instance, the synthesis of chiral dihydrobenzoxazinones and dihydroquinoxalinones has been achieved using a highly stereoselective hydroamination step catalyzed by an enzyme, followed by a chemical cyclization. nih.govnih.gov This method yields complex heterocycles with excellent enantiomeric excess (up to >99% ee) from simple, achiral starting materials. nih.govnih.gov A similar enzymatic or biocatalytic approach could foreseeably be developed for benzazocinone precursors to generate enantiopure scaffolds for further synthetic elaboration.
Organocatalysis provides another avenue for the asymmetric synthesis of complex heterocyclic structures. A one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones, which are structurally related seven-membered ring systems, has been developed using a quinine-derived urea (B33335) catalyst. chemistryviews.org This process proceeds through a domino reaction sequence to build the chiral heterocyclic product with high enantioselectivity. chemistryviews.org The development of analogous organocatalytic cyclization strategies for benzazocinone synthesis would be a significant step toward their use as chiral synthons.
The value of such chiral building blocks lies in their ability to serve as starting points for the synthesis of complex natural products and pharmaceuticals. nih.govmdpi.com Structurally diverse scaffolds, such as oxazolidin-2-ones, are widely utilized as chiral auxiliaries and key intermediates in the synthesis of macrolide antibiotics and other therapeutic agents. mdpi.com By developing robust methods for the asymmetric synthesis of 1-benzazocin-2(1H)-one derivatives, these compounds could likewise become valuable chiral synthons for creating complex, stereochemically defined molecules.
Development of Catalytic Systems Incorporating Benzazocinone Derivatives
The utility of heterocyclic compounds extends beyond their role as structural cores of bioactive molecules; they can also function as essential components of catalytic systems. Ligands are crucial for controlling the reactivity and selectivity of transition metal-catalyzed reactions, and heterocyclic structures are frequently used for this purpose. nih.gov
While the direct application of this compound in catalysis is an emerging area, the broader field demonstrates the potential. Libraries of diverse pharmaceutical heterocycles have been successfully mined to discover new ligands for challenging catalytic reactions, such as nickel-catalyzed cross-electrophile couplings. nih.gov This approach accelerates the discovery of new ligand classes that can outperform traditional phosphine-based ligands for certain transformations. nih.gov Benzazocinone derivatives, with their defined three-dimensional shape and potential coordination sites (amide oxygen and nitrogen, aromatic ring), represent an untapped resource within such libraries for developing novel ligands.
Organocatalysis, which uses small organic molecules to catalyze chemical reactions, is another area where benzazocinone-related structures could be impactful. Chiral phosphoric acids and other molecules with specific structural motifs have been established as effective organocatalysts for a range of reactions. abcr.com Furthermore, organocatalytic tandem reactions have been developed for the stereoselective synthesis of related heterocycles like tetrahydro-1,2-oxazines, demonstrating that complex ring systems can be built and functionalized using organic catalysts. nih.govnih.gov A benzazocinone scaffold could be functionalized with catalytically active groups (e.g., amines, thioureas) to create a new class of bifunctional organocatalysts, where the rigid scaffold would provide a well-defined chiral environment for asymmetric transformations.
The development of catalytic systems based on the benzazocinone framework would merge the fields of scaffold synthesis and catalysis. By designing and synthesizing derivatives with specific electronic and steric properties, it may be possible to create highly selective catalysts for important organic transformations.
| Catalysis Type | Potential Role of Benzazocinone Derivative | Rationale / Analogous System | Potential Benefit |
|---|---|---|---|
| Transition Metal Catalysis | Chiral Ligand | Heterocycle libraries (pyridines, amidines) have yielded effective ligands for Ni- and Pd-catalyzed couplings. nih.gov | The rigid benzazocinone scaffold could provide unique steric and electronic properties to control selectivity. |
| Organocatalysis | Bifunctional Catalyst Backbone | Chiral BINOL-derived phosphoric acids and quinine-derived ureas use a rigid scaffold to create a defined catalytic pocket. chemistryviews.orgabcr.com | Attachment of catalytic moieties (e.g., amine, thiourea) could create novel catalysts for asymmetric reactions. |
| Asymmetric Synthesis | Chiral Auxiliary | Oxazolidinones are widely used as chiral auxiliaries to direct the stereochemical outcome of reactions on an attached substrate. mdpi.com | A recoverable chiral benzazocinone auxiliary could be used to induce stereoselectivity in various chemical transformations. |
Molecular and Biochemical Target Interaction Studies of 3,4,5,6 Tetrahydro 1 Benzazocin 2 1h One Derivatives in Vitro Focus
In Vitro Receptor Binding Affinity Profiling
The affinity of 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one derivatives for various receptors is a critical initial step in characterizing their potential biological activity. This section focuses on their binding profiles at sigma and opioid receptors, which are important targets in neuropharmacology.
Sigma Receptor (σ1R, σ2R) Interactions
Extensive literature searches have not identified any in vitro studies that specifically investigate the binding affinity of this compound or its direct derivatives at sigma-1 (σ1R) and sigma-2 (σ2R) receptors.
The sigma receptors, initially mistaken for a subtype of opioid receptors, are now recognized as a distinct class of proteins with unique pharmacological profiles. researchgate.net The σ1 receptor is a 25-kDa protein, while the σ2 receptor has a molecular weight of 18-21 kDa. nih.gov These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for a range of neurological and psychiatric disorders. nih.gov
While direct data on this compound is unavailable, research on structurally related benzomorphan (B1203429) compounds has established a precedent for interaction with sigma receptors. Notably, the dextrorotatory isomers of benzomorphans, such as (+)SKF-10,047 and (+)pentazocine, were instrumental in the initial identification and characterization of the σ1 receptor. nih.gov Conversely, σ2 receptors have shown a preference for the levorotatory isomers of benzomorphans.
Standard in vitro assays for determining sigma receptor affinity typically utilize radioligand binding techniques. For the σ1 receptor, ³H-pentazocine is a commonly used radioligand in assays with guinea pig brain membranes. drugbank.com For the σ2 receptor, [³H]-DTG is often employed in conjunction with a masking compound for σ1 sites, using rat liver preparations. drugbank.comupenn.edu
Given the established affinity of the broader benzomorphan class for sigma receptors, it is plausible that derivatives of this compound could also interact with these targets. However, without specific experimental data, this remains speculative. Future in vitro binding studies would be necessary to determine if this specific benzazocinone scaffold confers any affinity for σ1R or σ2R and to elucidate any potential structure-activity relationships.
Opioid Receptor Interactions
Currently, there is a lack of specific in vitro studies examining the binding affinities of this compound and its derivatives at opioid receptors.
Enzymatic Inhibition and Activation Studies
The potential for this compound derivatives to modulate the activity of key enzymes is another important aspect of their in vitro pharmacological profile. This section reviews the available information regarding their interactions with specific kinases and their potential as beta-lactamase inhibitors.
Kinase Inhibition (e.g., GSK-3α, GSK-3β, Src, Lck, Cdk2, Cdk5)
There are no in vitro studies available in the public domain that have investigated the inhibitory activity of this compound or its derivatives against glycogen (B147801) synthase kinase-3α (GSK-3α), glycogen synthase kinase-3β (GSK-3β), Src kinase, lymphocyte-specific protein tyrosine kinase (Lck), cyclin-dependent kinase 2 (Cdk2), or cyclin-dependent kinase 5 (Cdk5).
Beta-Lactamase Inhibition (analogous lactam systems)
No in vitro studies have been identified that specifically evaluate the potential of this compound or its derivatives to inhibit beta-lactamase enzymes.
Biochemical Pathway Modulation and Mechanistic Investigations (in vitro)
At present, there are no published in vitro studies that delve into the modulation of biochemical pathways or investigate the specific molecular mechanisms of action for this compound and its derivatives.
Q & A
Q. What are the optimal reaction conditions for synthesizing 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one?
- Methodological Answer : The compound can be synthesized via multicomponent reactions using ionic liquids as catalysts. For example, Table 2 in demonstrates that a 0.5 mmol ionic liquid at 80°C achieves a 92% yield. Microwave-assisted synthesis (100–120°C, 10–15 min) with oxalic acid as a catalyst is another efficient method, reducing reaction time while maintaining high yields .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential. For instance, highlights the use of -NMR and -NMR to confirm substituent positions and carbonyl groups. IR spectroscopy verifies the presence of key functional groups like C=O stretches (~1680 cm) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Refer to Material Safety Data Sheets (MSDS) for hazards. indicates risks (H302: harmful if swallowed; H315: skin irritation). Use PPE (gloves, goggles), work in a fume hood, and follow waste disposal guidelines for toxic organic compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies often arise from variables like catalyst purity, solvent quality, or heating uniformity. For example, shows yield variations due to ionic liquid concentration (0.3–0.7 mmol) and temperature (60–100°C). Systematic optimization using Design of Experiments (DoE) or real-time reaction monitoring (e.g., in situ IR) can identify critical factors .
Q. What strategies are effective for regioselective functionalization of the benzazocinone scaffold?
- Methodological Answer : Regioselectivity can be achieved via advanced intermediates like cyclic iminium ions (). For example, Ugi adducts can undergo cyclization under acidic conditions to target specific positions. Computational modeling (DFT) may predict reactive sites for electrophilic substitution .
Q. How to design bioactivity assays for evaluating its pharmacological potential?
- Methodological Answer : Prioritize target-based assays. cites a sigma-1 receptor antagonist study using a similar scaffold. Use in vitro receptor-binding assays (e.g., radioligand displacement) and in vivo pain models (e.g., tail-flick test) to validate activity. Pair with ADMET profiling to assess viability .
Q. What methodologies are robust for assessing antioxidant activity in derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
